Technical Monograph: Physicochemical Profiling of (R)-1-(Thiazol-2-yl)ethanamine
Technical Monograph: Physicochemical Profiling of (R)-1-(Thiazol-2-yl)ethanamine
This technical guide details the physicochemical profile, stereochemical analysis, and handling protocols for (R)-1-(Thiazol-2-yl)ethanamine , a critical chiral building block in medicinal chemistry.
Executive Summary
(R)-1-(Thiazol-2-yl)ethanamine (also known as (R)-1-(2-Thiazolyl)ethylamine) is a specialized chiral heterocycle used primarily as a pharmacophore in the development of neurological and anti-infective therapeutics. Its value lies in the thiazole ring , which serves as a bioisostere for pyridine or imidazole, offering unique hydrogen-bonding capabilities and metabolic stability profiles.
This guide addresses the specific challenges in handling this compound, particularly its enantiomeric purity , hygroscopicity (as a salt), and propensity for racemization under harsh conditions.
Chemical Identity & Constants
The compound is most frequently supplied and handled as its hydrochloride salt due to the volatility and oxidative instability of the free base.
Nomenclature & Registry
| Parameter | Data |
| IUPAC Name | (1R)-1-(1,3-Thiazol-2-yl)ethanamine |
| Common Name | (R)-1-(2-Thiazolyl)ethylamine |
| CAS (HCl Salt) | 623143-43-1 (Specific (R)-isomer) |
| CAS (Racemic HCl) | 947662-64-8 |
| CAS (Free Base) | 623143-42-0 (Generic/Unspecified) |
| Molecular Formula | C₅H₈N₂S (Free Base) / C₅H₉ClN₂S (HCl Salt) |
| Molecular Weight | 128.19 g/mol (Free Base) / 164.66 g/mol (HCl Salt) |
Physicochemical Constants
| Property | Value (HCl Salt) | Value (Free Base) | Notes |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil | Free base oxidizes rapidly in air. |
| Melting Point | >180°C (Decomposes) | N/A (Liquid) | Salt MP varies with hydration state. |
| Boiling Point | N/A | ~95°C @ 14 mmHg | Extrapolated from 2-acetylthiazole analogs. |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Toluene | Salt is highly water-soluble. |
| pKa (Est.) | ~9.5 (Amine), ~2.5 (Thiazole N) | Thiazole N is weakly basic. | |
| Hygroscopicity | High | N/A | Critical: Store in desiccator. |
Stereochemistry & Analysis (Critical Quality Attributes)
The biological activity of drugs derived from this intermediate often depends strictly on the (R)-configuration. The (S)-enantiomer may be inactive or off-target.
Optical Rotation
Note on Specific Rotation
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Typical Range: Small magnitude rotations are common (e.g.,
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Directive: Do not rely solely on optical rotation for purity assignment. Chiral HPLC is the mandatory standard for release testing.
Protocol: Determination of Enantiomeric Excess (ee)
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) This protocol separates the (R) and (S) enantiomers to quantify purity.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV @ 254 nm (Thiazole absorption max).
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Temperature: 25°C.
Self-Validating Step: Inject the racemic standard (CAS 947662-64-8) first to establish the separation factor (
Synthesis & Manufacturing Workflow
The (R)-enantiomer is typically generated via Enzymatic Kinetic Resolution or Asymmetric Synthesis from the chiral pool (e.g., (R)-Alanine derivatives). The Hantzsch synthesis usually yields a racemate requiring subsequent resolution.
Resolution Pathway Diagram
The following diagram illustrates the logic flow for obtaining the pure (R)-amine from a racemic precursor using enzymatic resolution, a common industrial route.
Figure 1: Enzymatic kinetic resolution workflow. The lipase selectively acetylates the (S)-enantiomer, leaving the desired (R)-amine free for extraction.
Handling & Storage Protocols
Stability Factors
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Oxidation: The thiazole ring is relatively stable, but the primary amine in the free base form is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.
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Light Sensitivity: Thiazoles can undergo photo-degradation. Amber glassware is mandatory.
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Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to clumping and weighing errors.
Standard Operating Procedure (Storage)
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Container: Tightly sealed amber glass vial with a Teflon-lined cap.
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Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
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Temperature: Long-term storage at 2°C to 8°C (Refrigerated).
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Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or Drierite.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 947662-64-8, 1-(Thiazol-2-yl)ethanamine hydrochloride. Retrieved from [Link]
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Fishman, A., et al. (2001). "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate." Biotechnology and Bioengineering, 74(3), 256-263. (Referenced for general lipase resolution protocols of chiral ethyl amines). Retrieved from [Link]



